molecular formula C9H8ClN5 B8421731 6-(4-Chlorophenyl)-1,2,4-triazine-3,5-diamine

6-(4-Chlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No. B8421731
M. Wt: 221.64 g/mol
InChI Key: SKUWJDFAYIADTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06329521B2

Procedure details

The title compound was prepared as in Example 2(a) from 4-chlorobenzoyl cyanide amidinohydrazone obtained in Example 7. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (4:1). Total yield (from 4-chlorobenzoyl cyanide): 72%; m.p. 219-221° C. (uncorrected).
Name
4-chlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][N:5]=[C:6]([C:14]#[N:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)(=[NH:3])[NH2:2].C([OH:19])CC>CS(C)=O>[NH2:3][C:1]1[N:4]=[N:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[C:14]([NH2:15])[N:2]=1.[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([C:14]#[N:15])=[O:19])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-chlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)NN=C(C1=CC=C(C=C1)Cl)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)N)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06329521B2

Procedure details

The title compound was prepared as in Example 2(a) from 4-chlorobenzoyl cyanide amidinohydrazone obtained in Example 7. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (4:1). Total yield (from 4-chlorobenzoyl cyanide): 72%; m.p. 219-221° C. (uncorrected).
Name
4-chlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][N:5]=[C:6]([C:14]#[N:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)(=[NH:3])[NH2:2].C([OH:19])CC>CS(C)=O>[NH2:3][C:1]1[N:4]=[N:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[C:14]([NH2:15])[N:2]=1.[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([C:14]#[N:15])=[O:19])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-chlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)NN=C(C1=CC=C(C=C1)Cl)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)N)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.